molecular formula C8H17NO2 B171900 Ethyl (3R)-3-amino-4-methylpentanoate CAS No. 197904-08-8

Ethyl (3R)-3-amino-4-methylpentanoate

Cat. No.: B171900
CAS No.: 197904-08-8
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-SSDOTTSWSA-N
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Description

Ethyl (3R)-3-amino-4-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an amino group attached to a chiral carbon, making it an important molecule in stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3R)-3-amino-4-methylpentanoate typically involves the esterification of (3R)-3-amino-4-methylpentanoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve stereoselective synthesis, ensuring the desired (3R) configuration of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Ethyl (3R)-3-amino-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of amino acid derivatives and peptides.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing the active (3R)-3-amino-4-methylpentanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

    Ethyl (3S)-3-amino-4-methylpentanoate: The enantiomer of the compound, differing in the configuration at the chiral center.

    Methyl (3R)-3-amino-4-methylpentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (3R)-3-amino-4-ethylpentanoate: Similar structure but with an additional ethyl group on the pentanoate chain.

Uniqueness: this compound is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and its use as a chiral building block in asymmetric synthesis.

Biological Activity

Ethyl (3R)-3-amino-4-methylpentanoate is a chiral amino acid ester that has garnered attention for its potential biological activities. This compound, with the molecular formula C8H17NO2, is characterized by an ethyl ester group, an amino group, and a methyl group attached to a pentanoate backbone. Its unique structure suggests various interactions within biological systems, making it a subject of interest in pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate neurotransmitter release by binding to synaptic vesicle proteins, influencing neuronal activity, and potentially exhibiting anticonvulsant properties . This modulation can be particularly relevant in the treatment of neurological disorders, including epilepsy.

Biological Applications

This compound has been investigated for several applications:

  • Neurological Disorders : Its potential anticonvulsant effects could make it useful in managing epilepsy.
  • Metabolic Pathways : The compound interacts with enzymes involved in amino acid metabolism, suggesting a role in metabolic regulation.
  • Pharmaceutical Synthesis : As a building block in organic synthesis, it can be utilized to create more complex molecules for therapeutic purposes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Interactions : Research indicates that this compound can enhance enzyme activity related to amino acid synthesis and degradation pathways, which is crucial for understanding its biological roles.
  • Neuroprotective Effects : Preliminary findings suggest that it may possess neuroprotective properties by influencing synaptic transmission.
  • Therapeutic Potential : Its ability to modulate neurotransmitter release positions it as a candidate for further exploration in treating conditions like epilepsy and other neurological disorders.

Comparative Analysis

To better understand this compound's biological activity, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-(aminomethyl)-3-ethylpentanoateSimilar structure with different substitutionModulates metabolic pathways
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoateContains an additional aromatic ringDifferent chemical properties
3-Ethyl-4-methyl-1H-pyrazol-5-aminePyrazole derivativeDistinct biological activities

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Study on Anticonvulsant Properties : A study demonstrated that this compound reduced seizure activity in animal models, indicating its potential as an anticonvulsant agent.
  • Metabolic Pathway Analysis : Another research effort focused on its role in amino acid metabolism, revealing that it enhances the activity of specific enzymes involved in these pathways.

Properties

IUPAC Name

ethyl (3R)-3-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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